CID 57371081
Description
Based on structural analogs and general chemical principles, it likely belongs to the class of boronic acid derivatives, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Such compounds are characterized by their aryl-boronate functional groups, enabling versatile reactivity in forming carbon-carbon bonds. While explicit spectral or synthetic data for CID 57371081 are absent in the evidence, its properties can be inferred from structurally similar compounds, such as (3-Bromo-5-chlorophenyl)boronic acid (PubChem ID 53216313), which shares comparable molecular frameworks .
Properties
Molecular Formula |
Al2O12Te3-6 |
|---|---|
Molecular Weight |
628.8 g/mol |
InChI |
InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/p-6 |
InChI Key |
FYPYZHOOHXNTBU-UHFFFAOYSA-H |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al].[Al] |
Origin of Product |
United States |
Chemical Reactions Analysis
Functional Group Analysis
To predict potential reactions, functional groups in the compound must first be identified. For example:
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Reactive sites (e.g., sulfonyl, carboxylate, or amino groups) dictate reaction pathways.
-
Catalysts and conditions (e.g., acid/base, temperature) influence reaction efficiency .
A hypothetical reaction framework based on functional groups is outlined below:
Synthetic Methodologies
Multicomponent reactions (MCRs) are widely used for synthesizing complex molecules. For example:
-
Ce-MCM-41-catalyzed reactions enable solvent-free synthesis of heterocycles like benzo[a]xanthenones .
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Hirao coupling facilitates phosphorus-carbon bond formation under nickel catalysis .
Reaction Optimization
Key parameters from literature:
-
Temperature : Reactions involving sulfonyl groups often proceed at 100–150°C .
-
Catalysts : Iron, nickel, or bases (e.g., K₂CO₃) enhance yields in cross-coupling reactions .
-
Solvents : Acetonitrile and toluene are common for polar and nonpolar reactions, respectively .
Analytical Validation
Post-synthesis, analytical methods such as:
Data Gaps and Recommendations
To address the absence of CID 57371081-specific data:
-
PubChem Query : Use PubChem to retrieve the compound’s structure and linked literature .
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Patent Review : Search Google Patents for synthesis routes .
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Reaxys/SciFinder : Access proprietary databases for detailed reaction schemes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of CID 57371081 include boronic acid derivatives with halogen substituents (e.g., bromo, chloro) on aromatic rings. A comparison of physicochemical parameters is summarized below:
<sup>†</sup> Predicted values based on structural similarity and computational tools referenced in .
Pharmacological and Toxicological Profiles
While this compound lacks direct pharmacological data, analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit moderate bioavailability (Score: 0.55) and low BBB permeability, reducing neurotoxicity risks . However, halogenated derivatives may pose hepatotoxicity concerns due to metabolic stability, as observed in related aryl halides .
Spectral Characterization
For structural validation, NMR (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (HRMS) are critical. For example, (3-Bromo-5-chlorophenyl)boronic acid shows characteristic <sup>1</sup>H-NMR signals at δ 7.8–8.2 ppm (aromatic protons) and a molecular ion peak at m/z 235.27 in HRMS . This compound would require analogous spectral validation, as per guidelines in and .
Research Findings and Limitations
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